Cas no 1447695-07-9 (2-(Difluoromethyl)pyridine-3-carbonyl chloride)

1447695-07-9 structure
商品名:2-(Difluoromethyl)pyridine-3-carbonyl chloride
CAS番号:1447695-07-9
MF:C7H4ClF2NO
メガワット:191.562567710876
CID:4845892
2-(Difluoromethyl)pyridine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)pyridine-3-carbonyl chloride
- 2-(difluoromethyl)nicotinoyl chloride
-
- インチ: 1S/C7H4ClF2NO/c8-6(12)4-2-1-3-11-5(4)7(9)10/h1-3,7H
- InChIKey: GARBUWDWXRWWLH-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=CC=CN=C1C(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30
2-(Difluoromethyl)pyridine-3-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078763-1g |
2-(Difluoromethyl)pyridine-3-carbonyl chloride |
1447695-07-9 | 97% | 1g |
1,504.90 USD | 2021-06-03 | |
| Alichem | A029078763-250mg |
2-(Difluoromethyl)pyridine-3-carbonyl chloride |
1447695-07-9 | 97% | 250mg |
484.80 USD | 2021-06-03 | |
| Alichem | A029078763-500mg |
2-(Difluoromethyl)pyridine-3-carbonyl chloride |
1447695-07-9 | 97% | 500mg |
815.00 USD | 2021-06-03 |
2-(Difluoromethyl)pyridine-3-carbonyl chloride 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
1447695-07-9 (2-(Difluoromethyl)pyridine-3-carbonyl chloride) 関連製品
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
